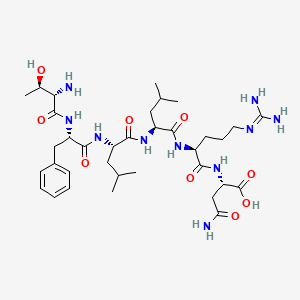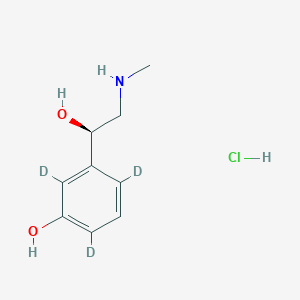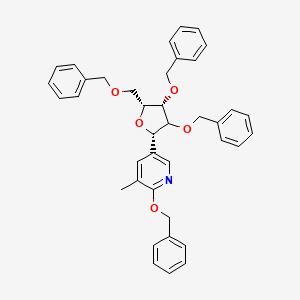
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. The compound is characterized by the presence of a ribofuranosyl moiety, which is protected by benzyl groups, and a pyridine ring substituted with a methyl and benzyloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the ribofuranosyl moiety: The hydroxyl groups of the ribofuranosyl moiety are protected using benzyl groups to prevent unwanted side reactions.
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including condensation and cyclization.
Substitution reactions: The methyl and benzyloxy groups are introduced onto the pyridine ring through substitution reactions.
Coupling of the ribofuranosyl moiety with the pyridine ring: The protected ribofuranosyl moiety is coupled with the pyridine ring under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative protecting groups, catalysts, and solvents to enhance the efficiency of each step. The process is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The benzyl protecting groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.
Applications De Recherche Scientifique
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical studies.
Biology: It is studied for its potential effects on cellular processes, including DNA synthesis and repair.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer, due to its structural similarity to nucleosides.
Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine involves its incorporation into cellular processes due to its structural similarity to natural nucleosides. The compound can inhibit DNA synthesis by competing with natural nucleosides for incorporation into DNA strands. This can lead to the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyridinone: Another nucleoside analog with similar structural features and potential antitumor activity.
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyrimidinone: A pyrimidine analog with comparable biological activity.
Uniqueness
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine is unique due to the specific substitution pattern on the pyridine ring, which can influence its biological activity and therapeutic potential. The presence of the methyl and benzyloxy groups may enhance its stability and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C39H39NO5 |
|---|---|
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
5-[(2S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3/t35-,36+,37+,38?/m1/s1 |
Clé InChI |
CLZKPAJKSCXXDI-LIMHNSPMSA-N |
SMILES isomérique |
CC1=CC(=CN=C1OCC2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canonique |
CC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


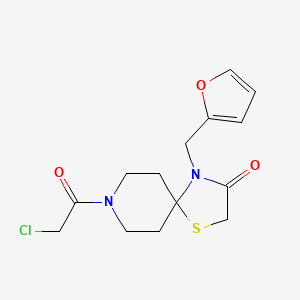
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
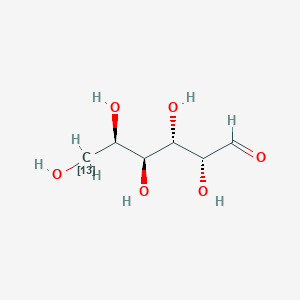
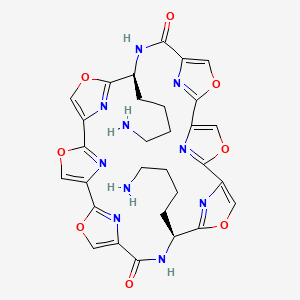
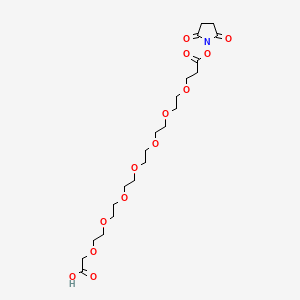


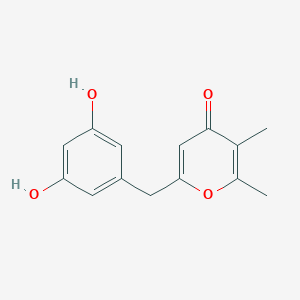
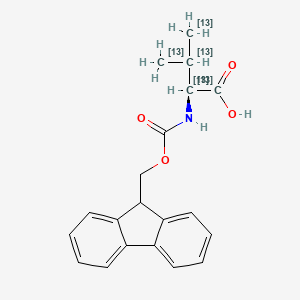
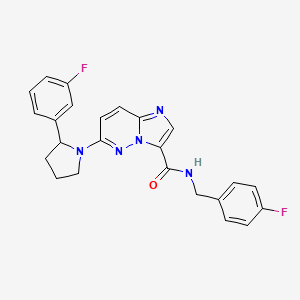

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
